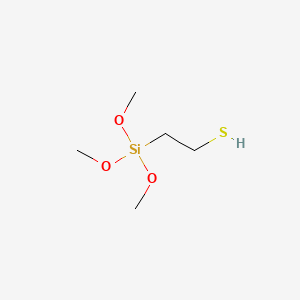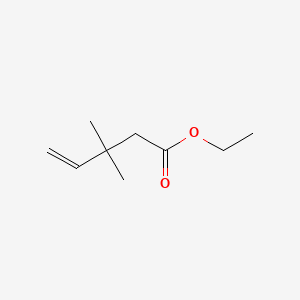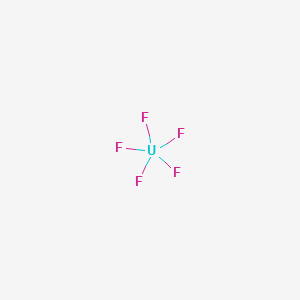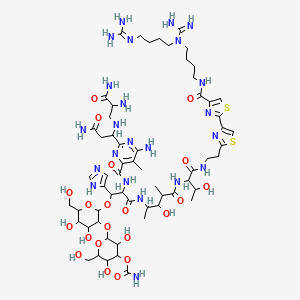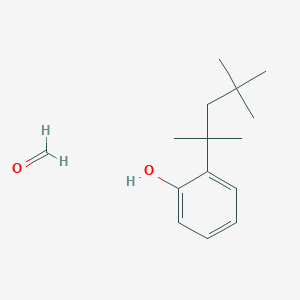
Formaldehyde;2-(2,4,4-trimethylpentan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formaldehyde;2-(2,4,4-trimethylpentan-2-yl)phenol is a chemical compound formed by the polymerization of formaldehyde with (1,1,3,3-tetramethylbutyl)phenol. This compound is known for its use in various industrial applications due to its unique chemical properties. It is a yellow to light brown granular material, softening at temperatures between 85 to 100°C, and is soluble in organic solvents like benzene and toluene but insoluble in water .
準備方法
The synthesis of formaldehyde, polymer with (1,1,3,3-tetramethylbutyl)phenol involves the polymerization of formaldehyde with (1,1,3,3-tetramethylbutyl)phenol under controlled conditions. The reaction typically occurs in the presence of an acid or base catalyst, which facilitates the polymerization process. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired polymer structure and properties are achieved .
Industrial production methods often involve the use of continuous reactors where the reactants are fed into the reactor at a constant rate, and the product is continuously removed. This method allows for better control over the reaction conditions and the quality of the final product .
化学反応の分析
Formaldehyde;2-(2,4,4-trimethylpentan-2-yl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation of the polymer can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols.
科学的研究の応用
Formaldehyde;2-(2,4,4-trimethylpentan-2-yl)phenol has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology, it is used in the study of cell membranes and protein interactions due to its ability to form stable complexes with proteins .
In medicine, this compound is used in the development of drug delivery systems, particularly in the formulation of non-ionic surfactant-based liposomes (niosomes). These niosomes are used to encapsulate drugs, improving their stability and bioavailability . In industry, it is used as a tackifier in adhesives, enhancing the adhesive properties of natural and synthetic rubbers .
作用機序
The mechanism of action of formaldehyde, polymer with (1,1,3,3-tetramethylbutyl)phenol involves its interaction with various molecular targets and pathways. The polymer can form stable complexes with proteins, altering their structure and function. This interaction can affect various cellular processes, including signal transduction and membrane transport .
The polymer’s ability to form stable complexes with proteins is due to its unique chemical structure, which allows it to interact with different amino acid residues in the protein. This interaction can lead to changes in the protein’s conformation, affecting its activity and function .
類似化合物との比較
Formaldehyde;2-(2,4,4-trimethylpentan-2-yl)phenol is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include formaldehyde, polymer with phenol and formaldehyde, polymer with oxirane and (1,1,3,3-tetramethylbutyl)phenol .
For example, formaldehyde, polymer with oxirane and (1,1,3,3-tetramethylbutyl)phenol is used as a surfactant in drug delivery systems, while formaldehyde, polymer with phenol is used in the production of resins and adhesives .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it an important compound for various scientific research and industrial applications.
特性
CAS番号 |
9086-40-2 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC名 |
formaldehyde;2-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C14H22O.CH2O/c1-13(2,3)10-14(4,5)11-8-6-7-9-12(11)15;1-2/h6-9,15H,10H2,1-5H3;1H2 |
InChIキー |
RIIPKNZLLQVCRR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC=CC=C1O.C=O |
正規SMILES |
CC(C)(C)CC(C)(C)C1=CC=CC=C1O.C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


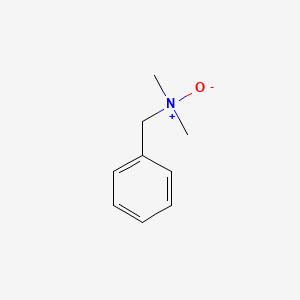
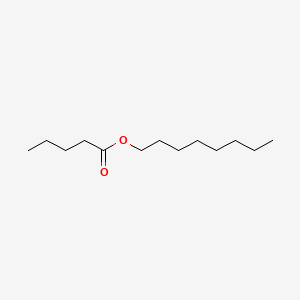
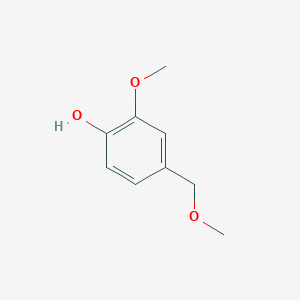




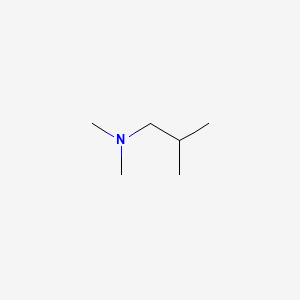
![Ethanol, 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]-](/img/structure/B1618338.png)
